molecular formula C20H27N5O2 B2880358 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1396764-79-6

2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2880358
CAS No.: 1396764-79-6
M. Wt: 369.469
InChI Key: TUHGPYRUXWVMJR-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,3-dimethylphenol, which is then reacted with an appropriate halogenated compound to form 2,3-dimethylphenoxy intermediate.

    Pyrimidine Derivative Synthesis: Separately, a pyrimidine derivative is synthesized by reacting 4-methylpiperazine with a suitable pyrimidine precursor under controlled conditions.

    Coupling Reaction: The final step involves coupling the 2,3-dimethylphenoxy intermediate with the pyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Synthesis: Employing automated systems to precisely control reaction parameters and scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amide group, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds or amides.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its properties in the development of new materials, including polymers and nanomaterials.

    Chemical Biology: The compound serves as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
  • 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]butanamide

Uniqueness

Compared to similar compounds, 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide exhibits unique properties due to the specific arrangement of its functional groups. This arrangement can result in distinct reactivity and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14-6-5-7-17(15(14)2)27-16(3)20(26)23-18-12-19(22-13-21-18)25-10-8-24(4)9-11-25/h5-7,12-13,16H,8-11H2,1-4H3,(H,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHGPYRUXWVMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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